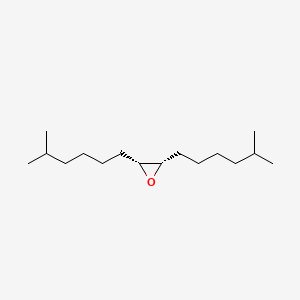
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is a chiral epoxide compound with the molecular formula C19H38O. This compound is characterized by the presence of two 5-methylhexyl groups attached to an oxirane ring. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the oxirane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S)-2,3-Bis(5-methylhexyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of (2R,3S)-2,3-Bis(5-methylhexyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. In biological systems, the compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites.
相似化合物的比较
Similar Compounds
- (2R,3S)-2-Decyl-3-(5-methylhexyl)oxirane
- cis-7,8-epoxy-2-methyloctadecane
- (7S,8R)-7,8-epoxy-2-methyloctadecane
Uniqueness
(2R,3S)-2,3-Bis(5-methylhexyl)oxirane is unique due to its specific stereochemistry and the presence of two 5-methylhexyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.
属性
CAS 编号 |
72195-82-5 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC 名称 |
(2S,3R)-2,3-bis(5-methylhexyl)oxirane |
InChI |
InChI=1S/C16H32O/c1-13(2)9-5-7-11-15-16(17-15)12-8-6-10-14(3)4/h13-16H,5-12H2,1-4H3/t15-,16+ |
InChI 键 |
IEFWJLCQGNDOMJ-IYBDPMFKSA-N |
手性 SMILES |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
规范 SMILES |
CC(C)CCCCC1C(O1)CCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


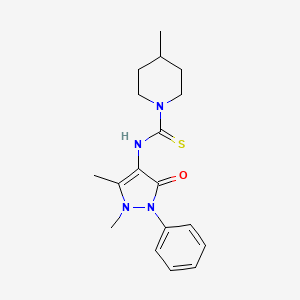
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)
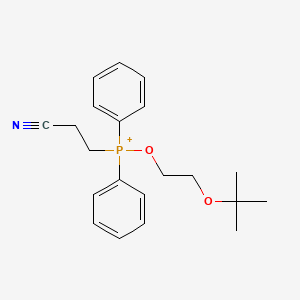
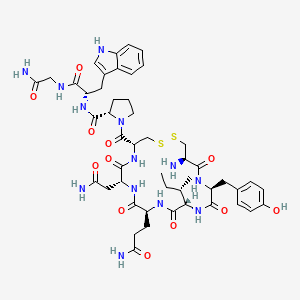
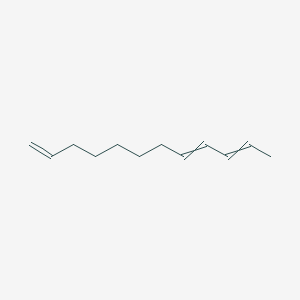
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
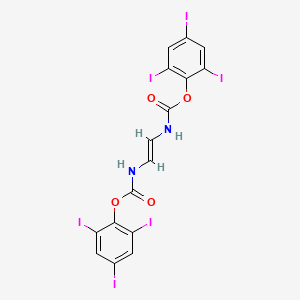

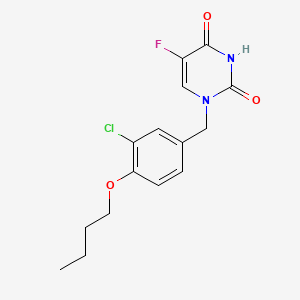
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
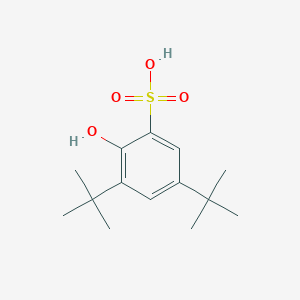
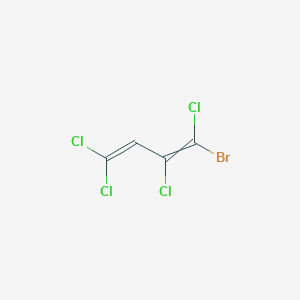

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
